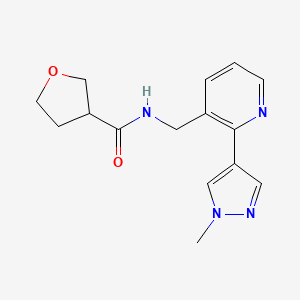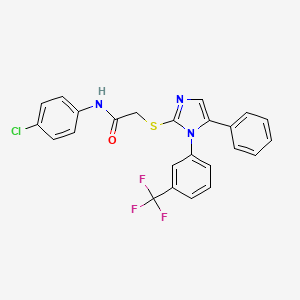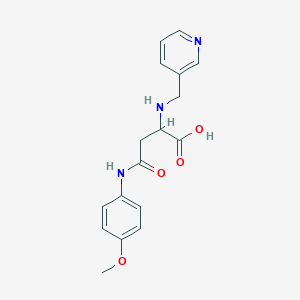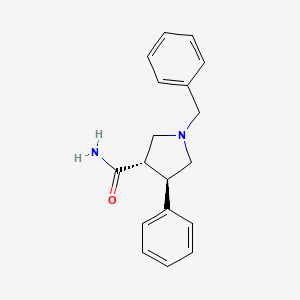
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, and a tetrahydrofuran ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridine is a basic heterocyclic organic compound similar to benzene, and tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring containing oxygen .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Without more specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. For example, its solubility could be influenced by the presence of polar functional groups .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the imidazole ring, such as N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide , have been studied for their potential antimicrobial properties. The imidazole moiety is known to exhibit a broad range of biological activities, including antibacterial and antifungal effects. This makes it a valuable synthon in drug development, particularly in the search for new treatments against resistant strains of bacteria and fungi .
Anti-Tubercular Agents
The structural similarity of this compound to imidazole derivatives suggests its potential use as an anti-tubercular agent. Imidazole-containing compounds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis , with some showing promising minimum inhibitory concentration (MIC) values. This indicates a potential pathway for the development of new anti-tubercular drugs .
Kinase Inhibition for Cancer Therapy
The pyrazole and pyridine rings present in this compound are often found in kinase inhibitors, which are crucial in cancer therapy. Kinases play a significant role in cell signaling and proliferation, and their dysregulation is a common feature in cancer. By inhibiting specific kinases, compounds like N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can potentially serve as targeted cancer therapies .
Covalent Inhibitors of Protein Kinases
Research has indicated that this compound could act as a covalent inhibitor of protein kinases. This is particularly relevant for kinases with a rare cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. Covalent inhibitors form a permanent bond with the kinase, leading to sustained inhibition, which can be beneficial in treating diseases where long-term inhibition of kinase activity is desired .
NAMPT Inhibition
NAMPT inhibitors are being explored for their therapeutic potential, and compounds with a similar structure to N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide have been identified as novel NAMPT inhibitors. NAMPT is an enzyme involved in the biosynthesis of NAD+, and its inhibition can lead to cell death, making it a target for anti-cancer drugs .
Insecticidal Properties
The compound’s framework is structurally related to other molecules that have demonstrated insecticidal activities. For instance, derivatives with the pyrazole moiety have shown moderate to high activities against pests like the diamondback moth. This suggests that N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide could be explored for its potential use as an insecticide .
Anti-Inflammatory and Analgesic Effects
Imidazole derivatives are known for their anti-inflammatory and analgesic properties. Given the structural features of this compound, it may be researched for its potential to reduce inflammation and pain, contributing to the development of new anti-inflammatory and analgesic medications .
Antiviral and Antitumor Activities
The presence of the imidazole ring in this compound also suggests possible antiviral and antitumor applications. Imidazole derivatives have been reported to show activity against various viruses and tumor cells, indicating that this compound could be part of novel therapies in virology and oncology .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-3,5,8-9,12H,4,6-7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICCAOMMILOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2918808.png)


![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)



![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)
![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918822.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2918826.png)